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Trinitroacetonitrile

Cat. No.: B13761577
CAS No.: 630-72-8
M. Wt: 176.05 g/mol
InChI Key: CPHSXUIZSJHWLU-UHFFFAOYSA-N
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Description

Contextualizing Trinitroacetonitrile within High-Energy Materials Science Research

This compound, with the chemical formula C(NO₂)₃CN, is a significant compound within the specialized field of high-energy materials science. lookchem.com This area of research focuses on the development of advanced energetic materials, including explosives, propellants, and pyrotechnics, which are crucial for both military and civilian applications. researchgate.netbaranlab.orgmdpi.com The primary goal is to create high-energy-density materials (HEDMs) that possess superior performance characteristics, such as high density and detonation velocity, while also exhibiting low sensitivity to external stimuli like impact and friction to ensure safety. researchgate.netnih.govmdpi.com

This compound is classified as a highly energetic and potentially explosive substance, primarily utilized as a research compound. lookchem.com Its significance stems from its molecular structure, which features a high content of both nitrogen and oxygen. These elements are critical for the energetic output of a material; the nitrogen content contributes to a high heat of formation, releasing substantial energy upon decomposition into stable nitrogen gas (N₂), while the oxygen content allows for the intramolecular oxidation of the carbon backbone. researchgate.netuni-muenchen.debritannica.com The pursuit of materials with a favorable oxygen balance and high nitrogen content is a key trend in developing next-generation energetic materials. researchgate.netuni-muenchen.de Due to its reactivity and sensitivity, this compound is not typically used in commercial applications but serves as a vital subject of study for scientists investigating the fundamental properties and behaviors of high-energy compounds. lookchem.comresearchgate.net

Historical Perspectives on this compound Synthesis Research

The synthesis of this compound has been a subject of study for chemists focused on energetic materials. Historically, the most common and convenient method for preparing this compound is through the exhaustive nitration of cyanoacetic acid (NCCH₂COOH). uni-muenchen.desciencemadness.org This reaction typically involves using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the three nitro groups onto the alpha-carbon of the acetic acid derivative. uni-muenchen.desciencemadness.org Another reported synthesis route involves the nitration of cyanoacetic acid with a solution of sulfur dioxide and highly concentrated nitric acid in a carbon tetrachloride solvent, which has been shown to produce yields in the range of 73-77%. sciencemadness.org The resulting this compound is a colorless, crystalline solid with a camphor-like odor. sciencemadness.org Due to its reported sensitivity, it has been recommended that the compound only be handled in solution. researchgate.net

Significance of this compound as a Research Compound

This compound's importance in the scientific community is not as an end-product but as a versatile precursor and building block in the synthesis of more complex energetic molecules. nih.govrsc.org Its unique chemical structure, combining a nitrile group with a trinitromethyl group, makes it a valuable starting material in several areas of advanced chemical research.

Nitration is a fundamental chemical process for introducing a nitro group (-NO₂) into an organic compound, a key step in the synthesis of most explosives. wikipedia.orgalmerja.com this compound is itself a product of exhaustive nitration, demonstrating the successful incorporation of multiple energy-rich nitro groups onto a single carbon atom. researchgate.net In exploratory chemistry, it serves as a model compound and a versatile intermediate. uni-muenchen.de A significant reaction is its reduction to produce dinitroacetonitrile [HC(NO₂)₂CN] and its corresponding salts. researchgate.netgoogle.comresearchgate.net This conversion is important because dinitroacetonitrile derivatives have their own applications, such as acting as burning rate modifiers in solid propellants. google.com The stability of the trinitromethyl group allows for a variety of chemical transformations to be performed on other parts of a molecule without disrupting this energetic functional group, making it a useful platform for developing new synthetic methodologies in nitration chemistry. uni-muenchen.de

High-nitrogen compounds are a critical class of energetic materials that derive their energy primarily from their high positive heats of formation. researchgate.netresearchgate.net The energy is released upon decomposition through the formation of the exceptionally stable dinitrogen (N₂) molecule. researchgate.netwikipedia.org Heterocyclic structures like tetrazoles and triazoles are common backbones for these materials. researchgate.netopenmedicinalchemistryjournal.com

This compound serves as a crucial precursor in the synthesis of advanced high-nitrogen energetic materials. lookchem.com A prominent example is its use in the creation of 5-(trinitromethyl)-2H-tetrazole (HTNTz). lookchem.comresearchgate.net This is achieved through the nitration of 1H-tetrazole-5-acetic acid, which itself can be prepared from simpler commercial reagents. lookchem.com The resulting HTNTz can then be used to synthesize a series of energetic salts with high-nitrogen cations. lookchem.comresearchgate.net These salts exhibit excellent detonation performance, often comparable to or even exceeding that of established explosives like PETN. lookchem.com Furthermore, this compound is a starting material for producing various dinitrocyanomethanide salts, which are also explored in the context of high-nitrogen materials. researchgate.netdtic.mil

As a versatile precursor, this compound is foundational in the study and synthesis of a wide array of advanced energetic materials. uni-muenchen.denih.govrsc.org Its utility extends to the formation of both aliphatic and heterocyclic energetic compounds. nih.gov Researchers have utilized this compound to synthesize novel energetic salts based on the 5-(trinitromethyl)tetrazolate anion, which demonstrate superior detonation velocities and pressures. lookchem.com

It is also the parent compound for dinitroacetonitrile salts, such as potassium dinitroacetonitrile and sodium dinitroacetonitrile, which have been shown to significantly accelerate the burning rate of double-base propellants. google.com The reaction of this compound with various reagents can yield different energetic derivatives. For instance, its reaction with aqueous ammonia (B1221849) produces ammonium (B1175870) dinitrocyanomethanide, while its reaction with hydrazine (B178648) hydrate (B1144303) yields hydrazinium (B103819) dinitromethanide. researchgate.netdtic.mil These compounds are fully characterized and studied for their energetic properties and potential applications. researchgate.netdtic.mil The ability to use this compound to construct complex, fused heterocyclic systems and other polyfunctional molecules underscores its relevance as a cornerstone precursor in the ongoing development of next-generation energetic materials. nih.govnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₂N₄O₆ lookchem.comalfa-chemistry.com
Molecular Weight 176.04 g/mol lookchem.comalfa-chemistry.com
Appearance Colorless, camphor-like, crystalline compound sciencemadness.org
Melting Point 41.5 °C lookchem.com
Boiling Point 152.6 °C at 760 mmHg lookchem.com
Density 1.886 g/cm³ alfa-chemistry.com
Flash Point 46.1 °C lookchem.com

| CAS Number | 630-72-8 | lookchem.com |

Table 2: Examples of Energetic Materials Derived from this compound

Precursor Resulting Energetic Material/Derivative Significance/Application Reference(s)
This compound Dinitroacetonitrile Salts (e.g., Potassium Dinitroacetonitrile) Burning rate modifiers in propellants google.com
This compound 5-(trinitromethyl)-2H-tetrazole (HTNTz) and its salts High-nitrogen energetic materials with performance exceeding PETN lookchem.comresearchgate.net
This compound Ammonium dinitrocyanomethanide Energetic salt precursor researchgate.netdtic.mil
This compound Hydrazinium dinitromethanide Energetic salt precursor researchgate.netdtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2N4O6 B13761577 Trinitroacetonitrile CAS No. 630-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

630-72-8

Molecular Formula

C2N4O6

Molecular Weight

176.05 g/mol

IUPAC Name

2,2,2-trinitroacetonitrile

InChI

InChI=1S/C2N4O6/c3-1-2(4(7)8,5(9)10)6(11)12

InChI Key

CPHSXUIZSJHWLU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Trinitroacetonitrile

Established Synthetic Routes for Trinitroacetonitrile

Detailed, established synthetic routes for this compound, including the nitration of cyanoacetamide or reduction-based strategies involving dinitroacetonitrile intermediates, are not well-documented in the available search results. General synthetic pathways for related compounds often involve multi-step processes, but specific protocols for this compound are not provided.

The synthesis of cyanoacetamide is well-established, often starting from materials like methyl cyanoacetate or ethyl cyanoacetate, which undergo an aminating reaction followed by dehydration. However, the subsequent nitration of cyanoacetamide to yield this compound is not described in the available literature. Precursors like malononitrile can be prepared by the dehydration of cyanoacetamide or through the gas-phase reaction of acetonitrile (B52724) and cyanogen chloride wikipedia.orggoogle.com. While malononitrile is a key starting material for many heterocyclic compounds, its direct nitration to this compound is not detailed nih.govresearchgate.netnih.gov.

Information on synthetic strategies for this compound that involve dinitroacetonitrile intermediates is not available in the searched literature.

Novel Approaches and Improvements in this compound Synthesis

Given the lack of established synthetic routes in the public domain, information on novel approaches or improvements for efficient and scalable pathways is also unavailable. Research on alternative nitration agents is generally focused on other classes of compounds, such as aromatic systems nih.gov.

There is no information available regarding the development of efficient and scalable synthetic pathways for this compound.

Modern research into nitration often explores agents that offer advantages over traditional mixed acids (nitric acid and sulfuric acid), such as improved safety, better yields, or milder reaction conditions. For example, the use of dinitrogen pentoxide (N₂O₅) has been investigated for the nitration of sensitive compounds nih.gov. Flow chemistry is another approach being applied to nitration reactions to enhance safety and control, as demonstrated in the synthesis of 2,4,6-trinitrotoluene (TNT) nih.gov. However, the application of these specific agents or conditions for the synthesis of this compound has not been reported in the available sources.

Derivatization Chemistry of this compound

The derivatization chemistry of this compound is not described in the available literature. Derivatization is a general strategy used to modify a chemical compound to make it suitable for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), by altering properties like volatility or detectability. Common derivatization reactions include acylation, alkylation, and silylation. While these techniques are widely applied to various functional groups, their specific application to this compound is not documented.

Formation of Dinitrocyanomethanide Salts (e.g., Sodium, Ammonium (B1175870), Hydrazinium)

Halogenation Reactions of Related Nitriles

The direct halogenation of this compound is not well-documented in publicly available literature. However, the principles of halogenation reactions on molecules with strong electron-withdrawing groups can be considered. Halogenated acetonitriles, such as dichloroacetonitrile, dibromoacetonitrile, and trichloroacetonitrile, are known compounds, often formed as byproducts during water chlorination. who.int The reactivity of the alpha-carbon in nitriles is influenced by the substituents. In the case of this compound, the presence of three nitro groups makes the carbon atom highly electron-deficient, which would not favor typical free-radical or electrophilic substitution reactions at that carbon. Any potential halogenation would likely involve a different mechanistic pathway or require specific reagents not commonly employed.

Synthesis of N-Trinitromethyl-Azole Derivatives

A significant application of this compound's reactivity is in the synthesis of N-trinitromethyl substituted azole derivatives, which are of interest as high-energy-density materials. A common strategy involves the "destructive nitration" of N-acetonyl substituted azoles. nih.gov

In this multi-step process:

An N-H azole (such as a pyrazole or 1,2,4-triazole) is first reacted with a compound like bromoacetone to introduce an acetonyl group onto a ring nitrogen atom.

This N-acetonylazole is then subjected to a strong nitrating mixture, typically consisting of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The reaction proceeds through the nitration of the active methylene (B1212753) group of the acetonyl substituent and subsequent cleavage of the carbon-carbon bond, ultimately forming the N-trinitromethyl group.

This method has been successfully used to synthesize compounds like 4-nitro-1-(trinitromethyl)-pyrazole. nih.gov Similarly, various polynitro-1,2,4-triazoles containing a trinitromethyl group have been synthesized through analogous straightforward routes. acs.org These reactions demonstrate a reliable pathway to incorporate the energy-rich trinitromethyl functionality onto a stable heterocyclic core.

Table 1: Examples of N-Trinitromethyl-Azole Synthesis

PrecursorReactionProductReference
4-nitro-1-acetonylpyrazoleDestructive nitration with HNO₃/H₂SO₄4-nitro-1-(trinitromethyl)-pyrazole nih.gov
5-amino-1H-1,2,4-triazole derivativeMulti-step synthesis including nitration5-nitro-3-trinitromethyl-1H-1,2,4-triazole acs.org

Cycloaddition Reactions in Derivative Synthesis

The nitrile functional group, especially when activated by electron-withdrawing substituents, can participate in cycloaddition reactions. The three nitro groups on this compound make its nitrile group highly electron-deficient, suggesting its potential as a dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org Nitriles can serve as dienophiles, particularly when activated by electron-withdrawing groups which lower the energy of their LUMO, facilitating the reaction with the diene's HOMO. youtube.com While specific examples of this compound in Diels-Alder reactions are scarce in the literature, its electronic properties make it a plausible candidate for such reactions.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Nitriles are known to act as dipolarophiles. For instance, the reaction of nitriles with nitrile oxides is a common route to synthesize isoxazoles, and reactions with azides can yield tetrazoles. nih.gov The kinetics of 1,3-dipolar cycloadditions have been studied for various activated nitriles, such as trichloroacetonitrile and tetracyanomethane, showing that strong electron-withdrawing groups enhance reactivity. rsc.org This principle strongly supports the potential for this compound to act as a reactive dipolarophile in the synthesis of various five-membered heterocycles.

This compound as a Versatile Precursor in Complex Molecule Synthesis

The high reactivity and functional group density of this compound make it a valuable starting material for constructing more complex molecular architectures, particularly in the field of energetic materials.

Application in Annulated Heterocyclic Energetic Systems

Annulated, or fused-ring, heterocyclic systems are a cornerstone of modern energetic materials research due to their high thermal stability and density. While direct examples involving this compound are not widely published, the closely related precursor, nitroacetonitrile, provides a clear blueprint for how such compounds can be used.

The general synthetic route involves:

Conversion of a heterocyclic amine to its corresponding diazonium salt.

Coupling of the diazonium salt with a salt of nitroacetonitrile to form a nitrocyanohydrazone intermediate.

Intramolecular cyclization of the hydrazone, where the nitrile group is attacked by a nitrogen atom, to form a new fused ring, typically a 1,2,4-triazine. nih.gov

This methodology allows for the creation of annulated systems containing vicinal amino and nitro groups, a structural motif that enhances stability through hydrogen bonding. nih.gov This established pathway for nitroacetonitrile suggests a strong potential for this compound to be used in similar synthetic strategies to produce highly nitrated and densely packed annulated energetic systems.

Pathways to Polyfunctional Aliphatic Products

The chemical literature notes that nitroacetonitrile serves as a versatile precursor for the formation of both heterocyclic and polyfunctional aliphatic products. researchgate.net The conversion to aliphatic compounds can involve reactions that modify or cleave the nitrile and nitro groups. For example, the reduction of nitro groups to amines and the hydrolysis of the nitrile group to a carboxylic acid or an amide would introduce different functionalities. While specific pathways originating from this compound to polyfunctional aliphatic products are not detailed in available research, the known reactivity of its functional groups suggests that it could be a precursor to aliphatic compounds containing a combination of nitro, amino, and carboxyl functionalities through controlled reduction and hydrolysis steps.

Strategies for Introducing Vicinal Amino and Nitro Moieties

The introduction of vicinal amino and nitro functionalities is a significant transformation in the synthesis of high-energy materials and other specialized chemical compounds. While direct strategies involving this compound for this purpose are not extensively documented in publicly available scientific literature, the closely related compound, nitroacetonitrile, serves as a versatile and key precursor for achieving this structural motif, particularly in the formation of fused heterocyclic systems. The methodologies employed with nitroacetonitrile provide a foundational understanding of the reaction pathways that could potentially be explored with more highly nitrated analogues.

The primary strategy for creating annulated heterocyclic compounds bearing vicinal amino and nitro groups involves the reaction of a diazonium-containing compound with nitroacetonitrile or its corresponding salt. This reaction proceeds through the formation of a nitrocyanohydrazone intermediate, which subsequently undergoes cyclization via the nitrile group to yield a heterocycloaminonitro-1,2,4-triazine. nih.gov The presence of the vicinal amino and nitro groups in the final structure contributes to its stability through intra- and intermolecular hydrogen bonding. nih.gov

A typical synthetic sequence commences with the diazotization of a parent heterocyclic amine using reagents such as sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled in situ with a salt of nitroacetonitrile. The intermediate hydrazone may spontaneously cyclize or require heating in an organic solvent to afford the final fused triazine product. nih.gov This approach has been successfully applied to the synthesis of various energetic materials.

For instance, the synthesis of 7-amino-2,3,6-trinitropyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine (PTX) begins with the diazotization of 5-amino-3,4-dinitropyrazole. The subsequent reaction of the formed diazodinitropyrazole with nitroacetonitrile leads to the formation of PTX. nih.gov This method highlights the efficiency of using nitroacetonitrile to introduce the desired vicinal amino and nitro functionalities onto a pre-existing heterocyclic core.

The following table provides examples of heterocyclic energetic materials synthesized using nitroacetonitrile, showcasing the introduction of vicinal amino and nitro groups.

Starting MaterialReagentsProductKey Structural Feature
5-amino-3,4-dinitropyrazole1. NaNO₂, H⁺ 2. Nitroacetonitrile7-amino-2,3,6-trinitropyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine (PTX)Vicinal amino and nitro groups on the fused triazine ring
5-aminotetrazole1. NaNO₂, H⁺ 2. Potassium salt of nitroacetonitrile3-Azido-5-amino-6-nitro-1,2,4-triazine (AANT)Vicinal amino and nitro groups on the triazine ring

The utility of nitroacetonitrile in these syntheses stems from its ability to act as a versatile building block, providing both the nitrogen atom for the amino group and the nitro group in a single, efficient step. nih.gov While stable salts of nitroacetonitrile are often preferred due to the stability and purification challenges associated with the free acid, they exhibit the same fundamental reactivity. nih.gov The resulting fused heterocyclic systems with vicinal amino and nitro moieties are of significant interest in the field of energetic materials due to their thermal stability and performance characteristics. nih.gov

Mechanistic Investigations of Trinitroacetonitrile Reactions

Studies on Solvolysis and Hydration Mechanisms

The interaction of trinitroacetonitrile with water and aqueous systems highlights its electrophilic nature. These reactions typically involve the nucleophilic attack of water or hydroxide (B78521) ions on the central carbon atom.

Hydration to Trinitroacetamide

In aqueous solutions, this compound undergoes hydration to form trinitroacetamide. The reaction is initiated by the nucleophilic attack of a water molecule on the electron-deficient carbon of the nitrile group. This is followed by a proton transfer, leading to the formation of an intermediate, which then tautomerizes to the more stable amide form, trinitroacetamide. The presence of the three nitro groups significantly enhances the electrophilicity of the nitrile carbon, facilitating this addition. While detailed kinetic studies are sparse in readily available literature, the reaction is a fundamental transformation of the nitrile functional group under aqueous conditions.

Reaction with Aqueous Bromide and Hydroxide Systems

In the presence of aqueous hydroxide, the reaction is more complex than simple hydration. The hydroxide ion (OH⁻) is a much stronger nucleophile than water. libretexts.org The primary step is the attack of the hydroxide ion on the central carbon atom of this compound. This leads to the formation of an unstable tetrahedral intermediate. The subsequent pathway can lead to the cleavage of a C-N bond or other rearrangements.

When bromide ions are present in an aqueous hydroxide system, the reaction dynamics can be altered. While bromide is a weaker nucleophile than hydroxide, it can participate in the reaction, potentially leading to the formation of brominated byproducts, although the dominant reaction is typically driven by the stronger hydroxide nucleophile. libretexts.orgvedantu.com The reaction in aqueous base is known to be highly exothermic, which can lead to pressure buildup from the release of gaseous byproducts like ammonia (B1221849) if degradation occurs. youtube.com

Amination and Hydrazinolysis Reaction Mechanisms

The reactions of this compound with nitrogen-based nucleophiles such as ammonia and hydrazine (B178648) are fundamental for synthesizing various nitrogen-rich compounds.

Reaction with Aqueous Ammonia

The reaction with aqueous ammonia proceeds via a nucleophilic addition mechanism, analogous to its reaction with water. rsc.org Ammonia, being a potent nucleophile, readily attacks the electrophilic carbon of the nitrile group. researchgate.net

The proposed mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom of the nitrile group.

Proton Transfer: A proton is transferred from the newly attached nitrogen to the nitrile nitrogen, forming a more stable intermediate.

Tautomerization: The resulting amidine intermediate can exist in equilibrium with its tautomeric forms.

This reaction is a key step in the synthesis of nitrogen-rich heterocyclic compounds, where the resulting amidine functionality can undergo further cyclization reactions. The use of aqueous ammonia can sometimes be challenging in water-sensitive transformations. rsc.org

Reaction with Hydrazine Hydrate (B1144303)

Hydrazine is a powerful difunctional nucleophile, and its reaction with this compound is more complex than that of ammonia. The reaction mechanism generally begins with the nucleophilic attack of one of the amino groups of hydrazine on the nitrile carbon. jrespharm.comyoutube.com

The initial steps are similar to the amination reaction, leading to the formation of a hydrazone-like intermediate. libretexts.orglibretexts.org Depending on the reaction conditions and the stoichiometry of the reactants, the second amino group of the hydrazine molecule can engage in subsequent intramolecular or intermolecular reactions. This can lead to the formation of various heterocyclic structures or dimeric products. The mechanism often involves the elimination of stable molecules like nitrogen gas, particularly under basic conditions or at elevated temperatures, which is a characteristic of reactions involving hydrazine derivatives like the Wolff-Kishner reduction. libretexts.orglibretexts.orgwikipedia.org

Nitration Mechanism Pathways Relevant to this compound Formation and Transformation

This compound itself is often synthesized through nitration processes. One common pathway is the destructive nitration of more complex molecules where a trinitromethyl group is formed. researchgate.net For instance, the nitration of certain N-acetonyl derivatives with mixtures of sulfuric and nitric acids can yield compounds with a trinitromethyl fragment. researchgate.net

The key steps in these nitration pathways typically involve:

Formation of the Nitronium Ion: In a mixed acid system (e.g., HNO₃ and H₂SO₄), the nitronium ion (NO₂⁺) is generated, which acts as the potent electrophile. vedantu.commasterorganicchemistry.com

Electrophilic Attack: The nitronium ion attacks a suitable precursor molecule. In the context of forming the C(NO₂)₃ group, this often involves the sequential nitration of a methylene (B1212753) group adjacent to an activating group.

Enolization: The synthesis can proceed through the enol form of a ketone, where the C=C double bond of the enol is attacked by the nitronium ion. researchgate.net

Cleavage: In destructive nitration, C-C bonds are cleaved to yield the final trinitromethyl compound.

Conversely, this compound can be a precursor in further nitration-like reactions. For example, it can be reduced to dinitroacetonitrile, which can then be used as a building block for other energetic materials. researchgate.net The transformation of this compound often involves reactions where the trinitromethyl group acts as a leaving group or is incorporated into a larger molecular structure.

Role of Nitronium Ion in Nitration Processes

The nitration of organic compounds is a fundamental reaction in organic chemistry, often involving the nitronium ion (NO₂⁺) as the key electrophile. masterorganicchemistry.comunacademy.com This highly reactive species is typically generated from the reaction of nitric acid with a stronger acid, such as sulfuric acid. chemistrystudent.comchemguide.co.uk In the context of reactions involving or leading to this compound, the nitronium ion plays a crucial role.

The mechanism of nitration often proceeds through the following steps:

Generation of the electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the nitronium ion. chemguide.co.uk

Electrophilic attack: The nitronium ion attacks the electron-rich substrate. masterorganicchemistry.comchemguide.co.uk

Deprotonation: A base removes a proton from the intermediate to restore aromaticity or stabilize the molecule, yielding the nitro-substituted product. masterorganicchemistry.com

In the synthesis of this compound itself, which can be prepared from the nitration of cyanoacetamide with fuming nitric acid in oleum, the nitronium ion is the active nitrating agent. researchgate.net The powerful electrophilicity of the nitronium ion is essential for the introduction of the nitro groups.

Sequential Nitro Group Introduction in Methylene Fragments

The formation of polynitro compounds, such as those related to this compound, often involves the stepwise introduction of nitro groups onto a carbon backbone. researchgate.net Research into the nitration of heterocyclic N-acetonyl derivatives has shed light on this process. researchgate.net

Kinetic studies using UV and NMR spectroscopy have revealed that the introduction of nitro groups into a methylene fragment (-CH₂-) occurs sequentially. researchgate.net The mechanism involves the addition of the nitronium ion to the double bonds of enol intermediates. researchgate.net Enolization is a key step where the N-acetonyl compound tautomerizes to form an enol, which is more reactive towards electrophiles. The rate and direction of this enolization can be influenced by the acidity of the medium. researchgate.net

The general sequence can be summarized as:

Enolization: The methylene-containing compound forms an enol intermediate in the presence of a strong acid. researchgate.net

Nitration: The nitronium ion attacks the electron-rich double bond of the enol. researchgate.net

Hydrolysis/Further Nitration: Subsequent steps, which may include hydrolysis of certain moieties, lead to the formation of dinitromethyl and eventually trinitromethyl derivatives. researchgate.net

This sequential introduction highlights the progressive increase in the oxidation state of the carbon atom as it becomes substituted with multiple nitro groups.

Elucidation of Dinitromethanide Anion Formation Pathways

This compound can be a precursor to the dinitromethanide anion [C(NO₂)₂H]⁻ and its cyano-substituted analogue, the dinitrocyanomethanide anion [C(NO₂)₂CN]⁻. The pathways to these anions have been investigated under various reaction conditions.

Treatment of a solution of this compound in methanol (B129727) with aqueous hydrobromic acid, followed by neutralization with sodium hydroxide, yields sodium dinitrocyanomethanide. researchgate.netrsc.org While the exact mechanism of this reaction is noted as unknown, it is presumed to involve the formation of N₂O. researchgate.net

The reaction of this compound with other bases also leads to dinitromethanide derivatives:

Aqueous ammonia: Reacting this compound with aqueous ammonia results in the formation of ammonium (B1175870) dinitrocyanomethanide, with the evolution of nitrous oxide (N₂O) gas. researchgate.netrsc.org

Hydrazine hydrate: The reaction with hydrazine hydrate in water is highly exothermic and produces hydrazinium (B103819) dinitromethanide, [N₂H₅][(NO₂)₂CH]. researchgate.netrsc.org Interestingly, this reaction does not yield the dinitrocyanomethanide anion. researchgate.net

These reactions demonstrate that the trinitromethyl group can undergo transformations that lead to the loss of a nitro group and the formation of a stable dinitromethanide or dinitrocyanomethanide anion.

Table 1: Formation of Dinitromethanide Derivatives from this compound

ReagentsProductObserved Byproducts/PhenomenaSource
1. HBr (aq) in Methanol 2. NaOHSodium dinitrocyanomethanideGas evolution, formation of elemental bromine researchgate.netrsc.org
Aqueous AmmoniaAmmonium dinitrocyanomethanideEffervescence, N₂O gas evolved researchgate.netrsc.org
Hydrazine Hydrate in WaterHydrazinium dinitromethanideExothermic reaction, vigorous gas evolution researchgate.netrsc.org

Kinetic and Spectroscopic Studies of Reaction Intermediates

Understanding the mechanisms of complex organic reactions relies heavily on the detection and characterization of transient species known as reaction intermediates. wiley.comlibretexts.org These short-lived, high-energy molecules exist only during the intermediate steps of a multi-step reaction. libretexts.org Techniques such as spectroscopy and kinetic analysis are indispensable tools for studying these fleeting species. wiley.comnumberanalytics.com

In the study of nitration reactions and the chemistry of this compound, several analytical methods are employed:

UV and NMR Spectroscopy: These techniques have been used to conduct kinetic studies on the mechanism of nitration, particularly in the sequential introduction of nitro groups. researchgate.net They allow for the monitoring of changes in the concentrations of reactants, intermediates, and products over time. numberanalytics.com

Mass Spectrometry: Electrospray ionization mass spectrometry is a powerful tool for identifying and studying low-abundance reactive intermediates in reaction mixtures. uochb.cz

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The nitro group has characteristic strong absorption bands, making it readily identifiable. spectroscopyonline.com For instance, the gas evolved in the reaction of this compound with aqueous ammonia was identified as N₂O using IR spectroscopy. rsc.org

These spectroscopic and kinetic methods provide a window into the intricate steps of chemical reactions, allowing for the elucidation of reaction mechanisms and the roles of various intermediates. pku.edu.cn The study of reactive intermediates in the context of this compound chemistry is crucial for understanding its reactivity and for the rational design of synthetic pathways involving this energetic compound. wiley.com

Theoretical and Computational Chemistry Approaches to Trinitroacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, reactivity, and various spectroscopic properties.

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational chemistry, focusing on the arrangement and energies of electrons within a molecule. uni-muenchen.de These methods, governed by the principles of quantum mechanics, are used to solve the Schrödinger equation for a given molecular system to determine its wavefunction and energy. uni-muenchen.de For energetic materials like those containing the trinitromethyl group, electronic structure calculations can help in correlating molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, with physical characteristics like impact sensitivity. uni-muenchen.de However, specific studies applying electronic structure theory to analyze trinitroacetonitrile in detail are not found in the search results.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic properties of a many-body system by using its electron density, which is a function of only three spatial coordinates. wikipedia.orgresearchgate.net This approach offers a balance between computational cost and accuracy, making it a popular choice for studying a wide range of molecules. wikipedia.orgpitt.edu DFT can be employed to calculate various properties, including optimized molecular geometries, reaction energies, and global reactivity descriptors. frontiersin.orgmdpi.com While DFT is extensively applied to study transition metal compounds and organic molecules, specific research detailing DFT methodologies and findings for this compound is not available in the provided search results. frontiersin.orgrsc.org

Ab Initio Methods in Molecular System Analysis

The term "ab initio," meaning "from the beginning," refers to computational chemistry methods that rely on basic principles of quantum mechanics without using experimental data for parametrization. novapublishers.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. rsc.org They are crucial for obtaining highly accurate results, especially for systems where experimental data is unavailable or for validating less computationally expensive methods. nih.gov Despite their importance, specific ab initio studies detailing the molecular system analysis of this compound could not be located.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules.

Molecular Mechanics and Dynamics Simulations

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique allows for the observation of molecular processes such as conformational changes and interactions between molecules. mdpi.com It is a powerful tool for understanding the behavior of complex biological and material systems. nih.gov The application of MD simulations requires a force field, which is a set of parameters describing the potential energy of the system. While MD is a standard tool in computational chemistry, no studies detailing molecular dynamics simulations specifically for this compound were found. mdpi.comrsc.orgmdpi.com

Conformer Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds, and their relative stabilities. numberanalytics.comchemistrysteps.com The stability of different conformers is influenced by factors like steric and torsional strain. chemistrysteps.compressbooks.pub Computational methods can predict the geometries and relative energies of these conformers, identifying the most stable arrangements. scielo.org.mxresearchgate.net For a molecule like this compound, rotation around the C-C single bond would lead to different conformers. However, specific computational studies on the conformer analysis and stability prediction of this compound are absent from the available literature.

Computational Studies on Reactivity and Reaction Dynamics

Computational studies offer a powerful lens through which to examine the complex reactivity and reaction dynamics of this compound. These approaches allow for the detailed exploration of chemical transformations, providing insights into the stability and decomposition of this energetic compound.

Quantum chemical methods are pivotal in predicting the various reaction pathways available to this compound, from unimolecular decomposition to bimolecular reactions like cycloadditions. researchgate.net These computational techniques are used to map out potential energy surfaces, identifying transition states and calculating the energy barriers associated with different chemical transformations. nih.govcantera.org

One area of focus has been the decomposition of related energetic compounds, where computational studies predict activation energies for various breakdown pathways. For instance, while unimolecular decomposition routes may have high activation barriers, the presence of radical species can significantly lower these barriers, suggesting catalytic effects in decomposition. Research into the reactions of this compound has shown that it can be converted into other energetic materials. For example, its reaction with aqueous ammonia (B1221849) yields ammonium (B1175870) dinitrocyanomethanide. schrodinger.com Similarly, the reaction of this compound with hydrogen azide (B81097) (HN₃) can lead to the formation of tetrazole-based compounds, a class of nitrogen-rich heterocycles known for their high energy content. schrodinger.com

Computational models are also employed to calculate key thermodynamic properties that govern the energy release and stability of this compound. These calculations provide fundamental data that is crucial for assessing its potential as an energetic material.

Predicted Thermodynamic and Molecular Properties of this compound
PropertyValueMethod/Source
Molecular FormulaC₂N₄O₆PubChem aps.org
Molecular Weight176.05 g/molComputed by PubChem aps.org
Density1.886 g/cm³Alfa Aesar frontiersin.org
Enthalpy of FormationData not available in search resultsN/A
Boiling Point (at 760 mmHg)152.6°CAlfa Aesar frontiersin.org

While specific computational studies on the catalytic transformations of this compound were not prominent in the search results, the methodologies for such investigations are well-established in computational catalysis. rsc.orgmt.com These approaches are critical for understanding how a catalyst can provide an alternative, lower-energy reaction pathway, thereby increasing the rate of a chemical reaction. mt.comnih.gov

Computational catalysis typically employs methods like Density Functional Theory (DFT) to model the interaction between a catalyst and a substrate molecule. osti.govmdpi.comnih.gov These simulations can elucidate the entire catalytic cycle at an atomic level, including:

Adsorption: The process of the reactant (e.g., this compound) binding to the active site of the catalyst.

Intermediate Formation: The creation of transient, high-energy species as the reaction progresses. osti.gov

Product Desorption: The release of the final product from the catalyst surface, regenerating the catalyst for another cycle.

These computational studies provide deep mechanistic insights that are crucial for designing more efficient and selective catalysts. aps.org For energetic materials, this could involve designing catalysts that control the decomposition rate or guide the transformation into specific, less sensitive products. The principles of computational catalysis, which combine quantum chemical calculations with kinetic modeling, are directly applicable to unraveling the potential catalytic pathways involving this compound. nih.gov

Development of Computational Algorithms and Software for Related Systems

The field of energetic materials has significantly benefited from the development of specialized computational algorithms and software. Beyond traditional quantum chemical calculations, there is a growing emphasis on data-driven approaches and machine learning (ML) to accelerate the discovery and characterization of new compounds. uib.no

Researchers are developing ML models to rapidly predict key properties of energetic materials, such as detonation velocity, pressure, and impact sensitivity, based solely on their molecular structure. chemrxiv.org These models are trained on datasets of known energetic compounds and can screen vast chemical spaces for promising new candidates much faster than traditional physics-based simulations. researchgate.net

Several types of algorithms and descriptors are employed in these computational tools:

Feature Descriptors: These are numerical representations of molecular structures. Examples include Morgan fingerprints, E-state vectors, and custom descriptors that encode information about chemical bonds and functional groups. researchgate.net

Regression Algorithms: These algorithms learn the relationship between the molecular features and the material's properties. Common examples include Kernel Ridge Regression (KRR), Gaussian Process Regression (GPR), and various types of neural networks. researchgate.netnih.gov

The development of these computational tools is not limited to property prediction. Software like ReactionMechanismSimulator.jl is being created to simulate and analyze complex chemical kinetic mechanisms, which is essential for understanding the combustion and decomposition of energetic materials. osti.gov Furthermore, automated tools are being designed to explore reaction networks and discover unexpected reaction pathways and catalyst deactivation mechanisms without expert bias. aps.org

Computational Algorithms for Energetic Materials
Algorithm/TechniqueApplicationDescription
Quantum Mechanics (QM)Calculation of fundamental propertiesMethods like DFT are used to compute electronic structure, reaction energies, and activation barriers. rsc.org
Molecular Dynamics (MD)Simulation of material behavior over timeSimulates the physical movements of atoms and molecules to understand reaction dynamics and material response under different conditions.
Machine Learning (ML)Rapid prediction of propertiesUses algorithms trained on existing data to predict properties like detonation performance and sensitivity for new molecules. researchgate.netnih.govchemrxiv.org
Quantitative Structure-Property Relationship (QSPR)Modeling property-structure correlationBuilds mathematical relationships between a compound's structure and its physical or chemical properties. chemrxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular structure elucidation of trinitroacetonitrile and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Multinuclear NMR for Structural Elucidation of Derivatives

The structural characterization of this compound and its derivatives, such as the dinitrocyanomethanide salts, is frequently accomplished using multinuclear NMR spectroscopy. osti.govrsc.org Techniques involving ¹³C and ¹⁴N nuclei are particularly informative.

For this compound (C(NO₂)₃CN), ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals two key signals: a singlet at 103.4 ppm corresponding to the nitrile carbon (CN) and a septet at 112.1 ppm for the quaternary carbon attached to the three nitro groups (C(NO₂)₃). The splitting of the C(NO₂)₃ signal into a septet arises from the coupling with the three quadrupolar ¹⁴N nuclei of the nitro groups. ¹⁴N NMR shows a sharp signal for the nitro groups at -45.4 ppm and a broader signal for the nitrile nitrogen at -272 ppm.

The conversion of this compound to its dinitrocyanomethanide salts leads to distinct changes in the NMR spectra, confirming the structural modification. For instance, in ammonium (B1175870) dinitrocyanomethanide ([NH₄]⁺[(NO₂)₂CCN]⁻), the ¹³C NMR spectrum in D₂O shows the nitrile carbon at 111.8 ppm and the carbon of the dinitromethanide group at 152.4 ppm. The corresponding ¹⁴N spectrum displays signals for the nitro groups (-23.1 ppm), the nitrile group (-89 ppm), and the ammonium cation (-363.4 ppm). These spectral data are crucial for confirming the identity and purity of the synthesized derivatives.

Table 1: Multinuclear NMR Data for this compound and Its Derivatives
CompoundSolventNucleusChemical Shift (δ, ppm)Assignment
This compoundCDCl₃¹³C103.4CN
112.1C(NO₂)₃
¹⁴N-45.4NO₂
-272CN
Ammonium dinitrocyanomethanideD₂O¹³C111.8CN
152.4C(NO₂)₂
¹⁴N-23.1NO₂
-89CN
Sodium dinitrocyanomethanideacetone-d₆¹³C109.1CN
157.0C(NO₂)₂
¹⁴N-20.6NO₂
-88CN

Application in Kinetic Studies (e.g., Deuterium (B1214612) Exchange Kinetics)

NMR spectroscopy is a powerful tool for studying reaction kinetics in real-time by monitoring the signal intensities of reactants, intermediates, and products as a function of time. rsc.orgnih.govresearchgate.net This allows for the determination of reaction rates and mechanistic insights. osti.govrsc.org

A specific NMR kinetic method is hydrogen-deuterium (H/D) exchange, which is used to investigate the reactivity of protons attached to heteroatoms or activated carbon atoms. nih.govmdpi.com In this technique, a compound is dissolved in a deuterated solvent (like D₂O), and the rate at which exchangeable protons are replaced by deuterium is measured by the change in the ¹H NMR spectrum. mdpi.commit.edu This rate provides information on the acidity of the proton and its solvent accessibility. nih.govacs.org While this compound itself lacks exchangeable protons, this methodology could be applied to study the kinetics of its derivatives or reaction intermediates that do possess such protons. For example, the kinetics of deprotonation of related nitroalkanes can be studied using this method. Although specific deuterium exchange kinetic studies on this compound derivatives were not found in the surveyed literature, the principle remains a viable approach for probing reaction mechanisms within this class of compounds should suitable substrates be identified.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a molecular "fingerprint" that is invaluable for functional group identification and structural analysis. cam.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. acs.orgwikipedia.orguiowa.edu The characterization of this compound derivatives consistently involves IR spectroscopy to confirm their structure. osti.govrsc.orgscite.ai

For example, the IR spectrum of ammonium dinitrocyanomethanide features several characteristic absorption bands. Strong, broad absorptions between 3500 and 2800 cm⁻¹ are indicative of the N-H stretching vibrations within the ammonium cation. A sharp absorption at 2224 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The presence of the dinitro group, C(NO₂)₂, is confirmed by strong absorptions corresponding to its symmetric and asymmetric stretching modes, such as the very strong band observed at 1207 cm⁻¹.

Table 2: Key IR Absorption Bands for Ammonium Dinitrocyanomethanide
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3500-2800Broad, StrongN-H stretch (NH₄⁺)
2224Medium-StrongC≡N stretch (Nitrile)
1396StrongNO₂ asymmetric/symmetric stretch
1207Very StrongNO₂ symmetric/asymmetric stretch
744StrongNO₂ bending/rocking modes

Raman Spectroscopy Applications

Raman spectroscopy is highly effective for observing the vibrational modes of symmetric, non-polar bonds, making it an excellent complement to IR spectroscopy. rsc.orgmit.edu It has been applied to the direct analysis of this compound, providing detailed structural information. The Raman spectrum is particularly useful for characterizing the C-N bonds and the vibrations of the C(NO₂)₃ moiety.

Key peaks in the Raman spectrum of solid this compound include a strong signal at 2265 cm⁻¹ for the C≡N stretch. The symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) appear in the region of 1628-1623 cm⁻¹. The spectrum also displays a series of signals corresponding to C-N stretching and various deformation modes of the trinitromethyl group, with particularly strong peaks observed at 360 cm⁻¹ and 856 cm⁻¹.

Table 3: Selected Raman Shifts for this compound
Wavenumber (cm⁻¹)Relative IntensityVibrational Mode Assignment (Tentative)
22657.8ν(C≡N) stretch
16281.9νₐₛ(NO₂) stretch
16232.1νₐₛ(NO₂) stretch
9434.6ν(C-N) stretch
8566.8νₛ(NO₂) stretch
36010.0Deformation/Rocking modes of C(NO₂)₃

X-ray Diffraction Methodologies for Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govcam.ac.uk This technique provides accurate data on bond lengths, bond angles, and crystal packing. While obtaining a suitable single crystal of this compound can be challenging, the crystal structures of several of its more stable salt derivatives have been successfully determined. osti.govrsc.org

Studies have reported the full characterization of compounds such as sodium dinitrocyanomethanide monohydrate (Na[(NO₂)₂CCN]·H₂O) and ammonium dinitrocyanomethanide ([NH₄]⁺[(NO₂)₂CCN]⁻) by X-ray diffraction. rsc.org These analyses unambiguously confirm the ionic nature of the compounds and provide detailed geometric parameters for the dinitrocyanomethanide anion. The crystallographic data reveals the planarity of the core C-C(NO₂)₂ framework and the specific coordination environment around the cation and water molecules within the crystal lattice. This information is deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), under specific deposition numbers for public access and further study. cam.ac.uk

Table 4: Crystallographic Data for this compound Derivatives
CompoundFindingSource
Sodium dinitrocyanomethanide monohydrateSingle crystals obtained and structure determined by X-ray diffraction. rsc.org
Ammonium dinitrocyanomethanideSingle crystals obtained and structure determined by X-ray diffraction. rsc.org
Hydrazinium (B103819) dinitromethanideStructure confirmed by X-ray crystal structure determination. osti.govrsc.org

Single-Crystal X-ray Diffraction for Atomic Arrangement Determination

For a molecule such as this compound, obtaining a high-quality single crystal is the crucial first step. uhu-ciqso.es The crystal should ideally be of a suitable size and free from significant defects to yield clear diffraction data. uhu-ciqso.es The data collection is typically performed on a diffractometer equipped with a sensitive detector, and the resulting data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice. uhu-ciqso.esresearchgate.net While this compound itself is a key precursor, its derivatives have been successfully analyzed using this technique to understand their structural properties. rsc.orgdtic.mil

The structural determination of compounds derived from this compound, such as sodium dinitrocyanomethanide and ammonium dinitrocyanomethanide, has been accomplished through single-crystal X-ray diffraction, providing valuable insights into the geometry of the dinitrocyanomethanide anion. rsc.org

Computational Tools in Crystal Structure Solution and Refinement (e.g., SHELXT, OLEX2, JANA)

The raw diffraction data obtained from an X-ray experiment must be processed and interpreted to yield a final crystal structure. This is accomplished using sophisticated computational software packages. mitsudo.net These programs employ algorithms to solve the "phase problem" inherent in diffraction data and to refine the atomic positions and other structural parameters against the experimental data. northwestern.edu

Several software suites are widely used in the crystallographic community:

SHELX: This suite of programs, particularly SHELXT for structure solution and SHELXL for refinement, is a cornerstone of small-molecule crystallography. mitsudo.netdgk-home.de It is known for its reliability and power in handling a wide range of crystal structures. dgk-home.de

Olex2: Olex2 is a popular graphical user interface (GUI) that integrates various crystallographic programs, including the SHELX suite. mitsudo.netresearchgate.net Its user-friendly environment simplifies the process of structure solution, refinement, and visualization, making it accessible to a broader range of scientists. northwestern.eduresearchgate.net Olex2 itself is not a refinement program but provides a seamless workflow by combining different tools. northwestern.edudgk-home.de

JANA: Originally developed for modulated and composite structures, JANA has evolved into a powerful tool for standard single-crystal and powder diffraction data analysis as well. dgk-home.deresearchgate.net It offers a graphical interface and advanced features, such as TLS (Translation/Libration/Screw) refinement, which can be crucial for accurately modeling disordered structures. dgk-home.de

The typical workflow involves using a program like SHELXT to obtain an initial structural model, which is then refined using SHELXL within the Olex2 environment. mitsudo.netnorthwestern.edu The refinement process involves adjusting atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. northwestern.edu

Table: Commonly Used Crystallographic Software

Software Primary Function Key Features
SHELXT Crystal structure solution Employs direct methods or Patterson methods to solve the phase problem.
SHELXL Crystal structure refinement Refines atomic parameters against diffraction data using a least-squares method.
Olex2 Graphical User Interface Integrates SHELX and other programs, providing a user-friendly platform for structure analysis and visualization. mitsudo.netresearchgate.net
JANA Structure solution and refinement Capable of handling complex structures, including modulated and disordered systems. dgk-home.deresearchgate.net

Analysis of Intermolecular Contacts and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. scielo.org.mx Understanding these interactions is crucial for predicting and explaining the physical properties of a material, such as its density, stability, and sensitivity. While this compound itself lacks traditional hydrogen bond donors, its derivatives and reaction products often participate in hydrogen bonding. libretexts.org

Hydrogen bonds are a specific type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom nearby. libretexts.orgwikidoc.org These bonds are stronger than van der Waals forces and play a significant role in determining the crystal packing. wikidoc.org In the context of this compound chemistry, hydrogen bonding is observed in the crystal structures of its salts, such as ammonium dinitrocyanomethanide. rsc.org

The analysis of intermolecular contacts extends beyond classical hydrogen bonds to include other weak interactions, such as dihydrogen bonds and contacts between heteroatoms. scielo.org.mx The study of these interactions often involves a combination of crystallographic data and computational chemistry. For instance, in the ionic liquid [BMIM][BF4] mixed with acetonitrile (B52724), hydrogen bonding occurs between the cation and the acetonitrile molecules. rsc.org Similarly, in hydroxyl-functionalized imidazolium (B1220033) ionic liquids, multiple hydrogen bonding interactions dictate the macroscopic state of the material. mdpi.com

The detailed examination of the crystal structure allows for the identification and characterization of these interactions, providing a deeper understanding of the forces that hold the crystal lattice together. This information is invaluable for the rational design of new energetic materials with tailored properties.

Mass Spectrometry and its Interplay with Computational Chemistry for Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for the identification and characterization of chemical compounds, including energetic materials like this compound and its derivatives. When coupled with computational chemistry, mass spectrometry becomes an even more potent method for elucidating molecular structures and fragmentation pathways. scholaris.caspectroscopyonline.com

In a typical mass spectrometry experiment, a sample is first ionized, and the resulting ions are then separated based on their mass-to-charge ratio and detected. The resulting mass spectrum provides information about the molecular weight of the compound and the masses of its fragments. This fragmentation pattern can serve as a molecular fingerprint, aiding in the identification of the substance. nist.gov

The interplay with computational chemistry significantly enhances the utility of mass spectrometry in several ways:

Spectrum Prediction: Computational methods, ranging from quantum chemistry calculations to machine learning algorithms, can be used to predict the mass spectrum of a given molecule. scholaris.cachimia.ch These predicted spectra can be compared with experimental data to confirm the identity of an unknown compound. chemrxiv.org

Fragmentation Pathway Elucidation: Quantum chemical calculations can be employed to model the potential energy surfaces of ions and to calculate the energetics of different fragmentation reactions. spectroscopyonline.comchemrxiv.org This helps in understanding the complex rearrangement and bond-breaking processes that occur in the mass spectrometer and provides a theoretical basis for the observed fragmentation pattern. rsc.org

Structure Annotation: For unknown compounds, computational tools can help in proposing and evaluating potential structures that are consistent with the experimental mass spectrum. chimia.ch This is particularly valuable in non-targeted screening where reference spectra may not be available. scholaris.ca

Recent advancements in computational mass spectrometry include the development of automated workflows that can predict electron ionization mass spectra with increasing accuracy. chemrxiv.org These approaches often combine semi-empirical methods for initial geometry optimizations with more accurate density functional theory (DFT) for energy refinements. chemrxiv.org This synergy between experimental mass spectrometry and theoretical calculations provides a robust framework for the comprehensive characterization of novel compounds.

Trinitroacetonitrile S Contribution to Future Research Directions in Advanced Materials Chemistry

Design Principles for Novel Energetic Materials Incorporating Trinitromethyl Moieties

The incorporation of the trinitromethyl group, a key feature of trinitroacetonitrile, is a significant strategy in the design of new energetic materials. This moiety is one of the most effective groups for improving the oxygen balance and density of a compound, which are critical factors for detonation performance. mdpi.com

Key design principles for creating advanced energetic materials often involve:

Introducing Nitrogen-Containing Heterocycles: Replacing benzene (B151609) rings with nitrogen-containing heterocycles can lead to a higher enthalpy of formation, increased density, and a more favorable oxygen balance. mdpi.com

Incorporating Trinitromethyl Groups: The trinitromethyl group has a high oxygen content, significantly enhancing the oxygen balance of a molecule. mdpi.com For instance, attaching trinitromethyl groups to a pyridine (B92270) ring has been shown to improve detonation properties. mdpi.com

Formation of Energetic Salts: Converting trinitromethyl-substituted compounds into salts can enhance thermal stability while largely maintaining detonation performance. mdpi.comrsc.org

Researchers are actively exploring the synthesis of novel trinitromethyl-substituted heterocyclic compounds to further enhance energetic performance. mdpi.com The goal is to develop materials with a high energy content combined with good thermal and mechanical stabilities. mdpi.com

Role in High-Nitrogen Compound Development and Research

This compound and its derivatives play a crucial role in the development of high-nitrogen energetic materials. High-nitrogen compounds are sought after because they release a large amount of energy upon decomposition, primarily through the formation of stable nitrogen gas (N₂). acs.org

The inclusion of trinitromethyl groups in nitrogen-rich heterocyclic backbones, such as triazoles and tetrazoles, is a key strategy for creating high-performance energetic materials. nih.govnih.govlookchem.com These compounds often exhibit:

High densities

Positive heats of formation

Good thermal stability

Excellent detonation properties, in some cases surpassing those of conventional explosives like RDX and HMX. nih.govnih.gov

For example, salts of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole represent a class of highly dense energetic materials with promising properties. nih.gov this compound can also be used as a precursor to synthesize other energetic compounds, such as hydrazinium (B103819) dinitromethanide and various dinitromethyltetrazolates. dtic.milrsc.orgresearchgate.net The development of these high-nitrogen materials benefits from the combination of high nitrogen and high oxygen content, which is a strategy to overcome the lower heats of detonation sometimes seen in purely high-nitrogen compounds. uni-muenchen.de

Strategies for Insensitive Energetic Materials Synthesis

A primary challenge in the field of energetic materials is to enhance performance without increasing sensitivity to external stimuli like impact and friction. mdpi.com Several strategies are being explored to synthesize less sensitive, or "insensitive," energetic materials.

One approach is through crystal engineering , which aims to reduce the sensitivity of existing high-energy compounds. acs.org This can involve controlling the particle size and shape, with smaller and more spheroidal particles generally exhibiting lower sensitivity. acs.org

Another key strategy is the formation of cocrystals . For instance, forming a cocrystal of 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole with 3,5-diamino-1,2,4-triazole resulted in a material that was remarkably less impact-sensitive than the original azo precursor. nih.gov Similarly, cocrystallization of CL-20 with other compounds has been explored to decrease its high mechanical sensitivity. researchgate.net

The use of binders and additives is also a common method. Incorporating energetic materials into a polymer matrix can reduce sensitivity. researchgate.net Recent research has also focused on the use of carbon nanomaterials, such as graphene and graphene oxide, which have been shown to be effective in reducing the mechanical sensitivities of energetic materials when added in small amounts. researchgate.net

Green Chemistry and Sustainable Synthesis Considerations for Related Nitration Products

Traditional nitration processes, essential for producing many energetic materials, often involve harsh and hazardous reagents like mixed nitric and sulfuric acids, leading to significant environmental concerns and waste generation. rsc.orgsibran.ru In response, green chemistry principles are being increasingly applied to develop more sustainable synthesis methods for nitrated compounds.

Key areas of research in green nitration chemistry include:

Environmentally Benign Nitrating Agents: The development of solid-supported reagents and recyclable organic nitrating agents aims to replace traditional acid mixtures. rsc.orgsibran.ru Dinitrogen pentoxide (N₂O₅) is being explored as an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, thereby reducing acidic waste. nih.gov

Alternative Reaction Conditions: Microwave-assisted reactions, ultrasound-assisted nitration, and the use of ionic liquids are being investigated to accelerate reactions, improve yields, and reduce energy consumption. researchgate.netscirp.org Mechanochemistry, using ball milling, offers a solvent-minimized approach with enhanced green metrics. rsc.org

Catalysis: The use of solid acid catalysts, such as zeolites and silica-loaded phosphomolybdates, can improve selectivity and allow for easier catalyst recovery and reuse. researchgate.netgoogle.com

Waste Reduction and Recycling: Implementing continuous-flow reactors and acid recovery systems helps to minimize byproducts and recycle spent acids. elchemy.com

These green chemistry approaches are not only environmentally beneficial but can also offer economic advantages through increased efficiency and reduced waste disposal costs. researchgate.net

Future Perspectives on Theoretical and Computational Predictions for Nitrated Compounds

Theoretical and computational chemistry are becoming indispensable tools in the design and characterization of new energetic materials, including nitrated compounds. These methods allow for the prediction of key properties before synthesis, saving time and resources. researchgate.netresearchgate.net

Future perspectives in this area include:

Predicting Performance and Sensitivity: Computational models are used to predict detonation properties (velocity and pressure) and heats of formation. nih.govnih.gov Density functional theory (DFT) and molecular dynamics (MD) simulations are employed to understand the initiation of decomposition under stimuli like shock, which is crucial for predicting sensitivity. mdpi.comodu.edu

Structure-Property Relationships: Electronic structure calculations help to establish relationships between the molecular structure of nitrated compounds, such as the orientation of the nitro group, and their properties. tandfonline.com This understanding guides the rational design of new materials. uni-muenchen.de

Materials Genome Approach: The development of databases of energetic materials allows for the use of data-driven approaches and machine learning to screen for and design new explosives with desired properties. acs.org

Force Field Development: The parameterization and validation of force fields for specific functional groups, like nitrate (B79036) esters, are crucial for accurate molecular modeling of energetic materials. dtic.mil

As computational power increases and theoretical models become more sophisticated, the ability to accurately predict the properties of novel nitrated compounds will continue to advance, accelerating the discovery and development of the next generation of advanced materials. osti.gov

Q & A

Q. What are the established synthetic routes for trinitroacetonitrile, and how do experimental conditions influence yield and safety?

this compound is synthesized via nitration of cyanoacetic acid using a mixture of sulfur dioxide, absolute nitric acid, and carbon tetrachloride. This method avoids isolating the compound due to its hazardous nature, maintaining it in solution to mitigate risks from toxic and lachrymatory vapors . An alternative route involves reacting fulminates with concentrated sulfuric and nitric acids, though this method produces ammonia and carbon dioxide as byproducts, complicating purification . Researchers must prioritize solvent choice (e.g., carbon tetrachloride) and controlled nitration conditions to optimize yield while adhering to safety protocols.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its hypergolic reactivity (e.g., spontaneous ignition with hydrazine) and sensitivity to shock/friction, this compound should only be handled in solution. Protective measures include fume hoods, chemical-resistant gloves, and eye protection. Storage in carbon tetrachloride minimizes decomposition risks, and long-term storage should be avoided due to potential degradation into more hazardous byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Multinuclear NMR (e.g., 13C^{13}\text{C}, 19F^{19}\text{F}) and IR spectroscopy are standard for structural elucidation, particularly for detecting nitro and cyano functional groups. X-ray crystallography is essential for confirming molecular geometry in derivatives like ammonium dinitrocyanomethanide or hydrazinium dinitromethanide. Thermal stability is assessed via differential thermal analysis (DTA), while impact and friction sensitivity tests evaluate safety profiles .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms involving this compound be resolved?

For example, reactions with aqueous ammonia yield ammonium dinitrocyanomethanide, yet similar conditions with HBr/NaOH fail to produce the dinitrocyanomethanide anion. Mechanistic studies using isotopic labeling (e.g., 15N^{15}\text{N}-ammonia) or in-situ FTIR monitoring of intermediates could clarify pathways. Computational modeling (DFT) may also explain why certain reagents favor nitro-group retention versus elimination .

Q. What strategies balance thermal stability and energetic performance in this compound-based compounds?

Derivatives like 5-(fluorodinitromethyl)-2H-tetrazole exhibit high energy density but require stability enhancements. Researchers should systematically modify substituents (e.g., fluorodinitromethyl vs. dinitrocyanomethanide) and assess trade-offs via DSC (decomposition onset temperatures) and sensitivity testing. Co-crystallization with stabilizing agents (e.g., ammonium salts) may improve handling without compromising reactivity .

Q. Why do reaction pathways diverge when this compound interacts with nucleophiles like hydrazine versus ammonia?

Hydrazine reacts hypergolically with this compound, forming hydrazinium dinitromethanide, whereas ammonia yields ammonium dinitrocyanomethanide. Kinetic studies under varying temperatures and concentrations can reveal whether steric effects or electronic factors (e.g., nucleophilicity of NH3_3 vs. N2_2H4_4) govern product selectivity. Controlled addition rates and solvent polarity adjustments (e.g., using acetonitrile vs. water) may further elucidate reactivity .

Q. How does prolonged storage in carbon tetrachloride affect this compound’s chemical integrity?

Degradation studies using GC-MS or 1H^{1}\text{H} NMR can identify decomposition products (e.g., nitroform or cyanide species). Periodic testing of stored solutions for pH shifts or precipitate formation is recommended. Researchers should consult updated safety data sheets (SDS) to track stability changes and adhere to disposal regulations for hazardous byproducts .

Q. What comparative advantages exist between nitration of cyanoacetic acid versus fulminate-based synthesis?

The cyanoacetic acid route offers better scalability and avoids explosive intermediates like fulminates. However, the fulminate method may yield higher purity products if byproducts (e.g., CO2_2, NH3_3) are efficiently removed. Researchers should conduct side-by-side yield comparisons and assess hazards (e.g., toxicity of sulfur dioxide vs. nitric acid fumes) to optimize for specific applications .

Q. How should conflicting spectral data from this compound derivatives be reconciled?

For example, IR peaks for nitro groups may overlap with cyano stretches, complicating interpretation. Cross-validation using complementary techniques (e.g., Raman spectroscopy for nitro vibrations, elemental analysis for C/N/O ratios) ensures accuracy. Collaborative data sharing via platforms like NIST WebBook enhances reproducibility and resolves discrepancies .

Methodological Guidelines

  • Data Precision : Report numerical values (e.g., DSC onset temperatures) to one significant digit beyond instrument precision. Avoid overstating "significance" without statistical validation (e.g., p-values for sensitivity thresholds) .
  • Experimental Design : Include negative controls (e.g., reactions without this compound) to confirm product specificity. Pre-register hypotheses and analytical protocols to reduce bias .
  • Ethical Compliance : For studies involving human participants, detail IRB-approved protocols, including informed consent and data anonymization .

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